![molecular formula C14H13Cl2N3O3S B215329 N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide CAS No. 55841-91-3](/img/structure/B215329.png)
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, commonly known as DAS, is a potent inhibitor of the protein kinase CK2. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
作用机制
DAS binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various signaling pathways that are involved in cell growth and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
DAS has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, DAS has been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the major advantages of DAS is its high potency and specificity for CK2. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, DAS has limited solubility in water, which can make it challenging to use in certain experimental setups. In addition, DAS has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on DAS. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of DAS. Another area of interest is the study of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Finally, the development of more effective delivery methods for DAS could enhance its therapeutic potential in cancer and other diseases.
Conclusion:
In conclusion, N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, or DAS, is a potent inhibitor of CK2 with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DAS and its derivatives could lead to the development of new and effective treatments for various diseases.
合成方法
The synthesis of DAS involves the reaction of 2,3-dichloroaniline with 3-chloro-2-hydroxypropylsulfonamide, followed by the reaction with pyridine-3-carboxylic acid. The final product is purified by recrystallization to obtain DAS in high purity.
科学研究应用
DAS has been extensively studied for its potential therapeutic applications in cancer. CK2 is an important protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Elevated levels of CK2 have been observed in various cancer types, making it an attractive target for cancer therapy. DAS has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
55841-91-3 |
|---|---|
产品名称 |
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
分子式 |
C14H13Cl2N3O3S |
分子量 |
374.2 g/mol |
IUPAC 名称 |
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-12(20)19-23(21,22)11-7-4-8-17-14(11)18-10-6-3-5-9(15)13(10)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
BIXWYDLEUBKQKB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)
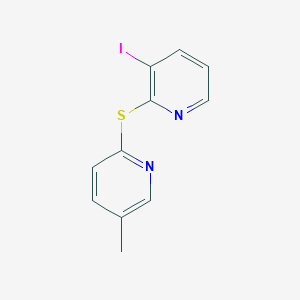
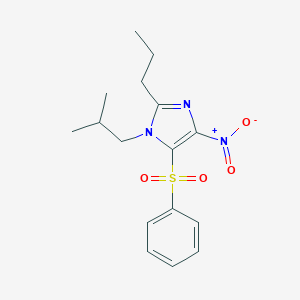
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)
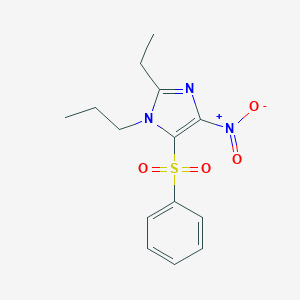
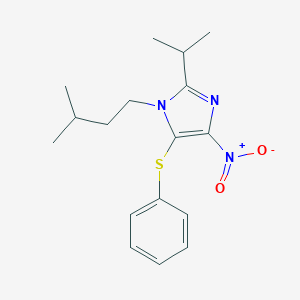
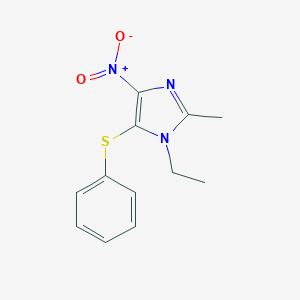
![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
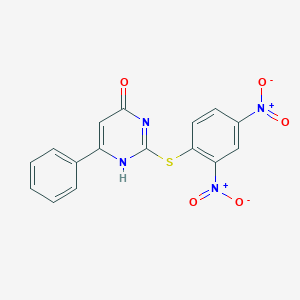
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)